3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-ethoxy-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with methyl iodide under basic conditions. The reaction typically proceeds at room temperature and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrido[1,2-a]pyrimidin-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
Uniqueness
3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and methyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
88405-08-7 |
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Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
3-chloro-2-ethoxy-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-10-8(12)11(15)14-6-4-5-7(2)9(14)13-10/h4-6H,3H2,1-2H3 |
InChI Key |
LNDDOCCBFNRABJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)N2C=CC=C(C2=N1)C)Cl |
Origin of Product |
United States |
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